N-(3,4-dimethoxyphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiazofurine is a nucleoside analog with the chemical name 2-β-D-ribofuranosylthiazole-4-carboxamide. It is known for its potential clinical use in cancer treatment due to its ability to inhibit the enzyme inosine monophosphate dehydrogenase . This compound has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of tiazofurine involves several steps:
Starting Material: The process begins with 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
Formation of Cyanide: This compound is treated with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.
Hydrogen Sulfide Treatment: The cyanide is then treated with hydrogen sulfide, leading to the formation of (2R,3R,4R,5R)-2-(Benzoyloxy)methyl-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.
Cyclization: Cyclization with ethyl bromopyruvate results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.
Removal of Protecting Groups: Sodium methoxide is used to remove the protecting groups, yielding 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.
Amide-Ester Interchange: Finally, treatment with dry ammonia completes the synthesis of tiazofurine.
Chemical Reactions Analysis
Tiazofurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the thiazole ring or the ribofuranosyl moiety. Common reagents used in these reactions include hydrogen sulfide, ethyl bromopyruvate, and sodium methoxide.
Scientific Research Applications
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Tiazofurine has shown antiproliferative effects on tumor cells in vitro and in animal models.
Medicine: Clinical trials have explored its use in treating chronic myeloid leukemia and other cancers.
Industry: Tiazofurine’s antiviral properties make it a candidate for developing antiviral drugs.
Mechanism of Action
Tiazofurine exerts its effects by inhibiting the enzyme inosine monophosphate dehydrogenase. This inhibition blocks the de novo biosynthesis of guanosine triphosphate, a critical nucleotide for DNA and RNA synthesis. By reducing guanosine triphosphate levels, tiazofurine disrupts the proliferation of rapidly dividing cells, such as cancer cells . The compound is metabolized to thiazole-4-carboxamide adenine dinucleotide, which mimics the natural cofactor of inosine monophosphate dehydrogenase, leading to its inhibition .
Comparison with Similar Compounds
Tiazofurine is unique among nucleoside analogs due to its specific inhibition of inosine monophosphate dehydrogenase. Similar compounds include:
Ribavirin: Another nucleoside analog with broad-spectrum antiviral activity.
Selenazofurin: A compound with similar antiviral and antiproliferative properties.
Thiazole Nucleosides: A class of compounds with diverse biological activities, including antitumor and antiviral effects. Tiazofurine’s specificity for inosine monophosphate dehydrogenase and its unique metabolic pathway distinguish it from these related compounds.
Biological Activity
N-(3,4-dimethoxyphenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a dimethoxy-substituted phenyl group attached to a 3-oxobutanamide moiety. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C12H15N O3 |
Molecular Weight | 221.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways, leading to increased cell death rates .
Antimicrobial Activity
The compound also displays antimicrobial properties . In vitro tests have shown effectiveness against several bacterial strains, including drug-resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at low concentrations without affecting human cell viability .
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer’s. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's pathology. Inhibition of AChE can lead to increased levels of acetylcholine, which is crucial for memory and learning functions .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Enzyme Inhibition : It inhibits key enzymes such as AChE and bacterial topoisomerases, disrupting essential cellular processes in pathogens and cancer cells.
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Table 2: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Apoptosis induction | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | AChE inhibition |
Case Study 1: Anticancer Efficacy
In a controlled study involving various human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines. This suggests significant potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Effectiveness
A study evaluating the antimicrobial efficacy against E. coli demonstrated that this compound had an MIC of approximately 8 µM. Notably, it exhibited selective toxicity towards bacterial cells while maintaining safety for human fibroblast cells at similar concentrations .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)6-12(15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7H,6H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYBJWAQBWXCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359299 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112854-82-7 |
Source
|
Record name | N-(3,4-dimethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.